Home > Products > Screening Compounds P62053 > 2-[2-(HYDROXYMETHYL)-1H-1,3-BENZODIAZOL-1-YL]-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE
2-[2-(HYDROXYMETHYL)-1H-1,3-BENZODIAZOL-1-YL]-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE -

2-[2-(HYDROXYMETHYL)-1H-1,3-BENZODIAZOL-1-YL]-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE

Catalog Number: EVT-4727795
CAS Number:
Molecular Formula: C14H17N3O2
Molecular Weight: 259.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-[3-(1H-Benzimidazol-2-yl)propyl]-1H-benzimidazol-3-ium 3,4,5-trihydroxybenzoate–1,3-bis(1H-benzimidazol-2-yl)propane–ethyl acetate (2/1/2.94)

Compound Description: This compound is a salt formed between 1,3-bis(benzimidazol-2-yl)propane and gallic acid. It co-crystallizes with a neutral molecule of 1,3-bis(benzimidazol-2-yl)propane and ethyl acetate solvent molecules [].

Relevance: This compound shares the core benzimidazole structure with {1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}methanol. Additionally, it features a propane linker connecting two benzimidazole units, highlighting the relevance of bis-benzimidazole derivatives as a class of related compounds [].

2-[1-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)-1H-benzimidazol-2-yl]benzoic acid methanol solvate

Compound Description: This compound features a benzimidazole ring system linked to a phthalazine ring system through a single bond. It crystallizes with methanol solvent molecules and exhibits intermolecular hydrogen bonding interactions [].

Relevance: Similar to {1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}methanol, this compound possesses a benzimidazole core, emphasizing the significance of this heterocycle in the structural context [].

1-(2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)pyridin-1-ium bromide

Compound Description: This pyridinium bromide compound exhibits solvatochromic properties and was synthesized using microwave irradiation [].

Relevance: While this compound doesn't share the benzimidazole core of {1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}methanol, it showcases the exploration of other heterocyclic systems, like pyridinium, as potential scaffolds for compounds with desirable optical and thermal properties [].

1-methyl-3-(2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)-1H-imidazol-3-ium bromide

Compound Description: This imidazolium bromide compound exhibits solvatochromic properties and was synthesized using microwave irradiation [].

Relevance: This compound, synthesized alongside the pyridinium bromide derivative, further emphasizes the exploration of different heterocyclic systems. Although it doesn't possess the benzimidazole core of {1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}methanol, it highlights the potential of imidazolium-based compounds in optoelectronic applications [].

(3a7R,13bR)-3-((1R)-1-hydroxy-1-(5-methyl-6-oxo-3,6-dihydro-2H-pyran-2-yl)ethyl)-3a,11,11,13b-tetramethyl-2,3,3a,4,5,11,11a,12,13,13b-decahydroindeno[5′,4′:4,5]cyclohepta[1,2-c]oxepin-9(1H)-one

Compound Description: This compound, with the molecular formula C30H40O5, exhibits a complex polycyclic structure and has been characterized using single-crystal X-ray diffraction [].

Relevance: While structurally dissimilar to {1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}methanol, this compound exemplifies the diversity of chemical structures investigated within the provided literature set. Its presence suggests an interest in exploring various structural motifs for potential biological activity [].

1-(1H-benzimidazole-2-yl)-(3-hydrazinylphenyl) ethanone

Compound Description: This compound serves as an intermediate in the synthesis of N'-{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxyacetohydrazide and its derivatives, which were evaluated for anti-inflammatory activity [].

Relevance: This compound highlights a key structural feature shared with {1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}methanol: the presence of a 1H-benzimidazole-2-yl moiety. This shared substructure suggests a possible exploration of similar synthetic strategies or pharmacological activities [].

N'-{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxyacetohydrazide

Compound Description: This compound and its derivatives were synthesized and tested for anti-inflammatory activity using the rat-paw-edema method [].

Relevance: The N'-{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxyacetohydrazide shares the core 1H-benzimidazol-2-yl unit with {1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}methanol and emphasizes the exploration of benzimidazole derivatives for their potential therapeutic applications [].

ethyl 1-(1,2-dihydro-2-oxoquinoxalin-3-yl)-1H-pyrazole-4-carboxylate

Compound Description: This compound serves as a key intermediate in the synthesis of various novel ethyl 1-(4-Alkyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-1H-pyrazole-4-carboxylate derivatives. Its synthesis utilizes a one-pot method involving 3-hydrazineylquinoxalin-2(1H)-N-alkylation and ethyl 2-formyl-3-oxopropionate [].

Relevance: Although this compound doesn't directly share the benzimidazole core of {1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}methanol, it exemplifies the exploration of other heterocyclic systems, like quinoxalines, for potential biological activity. Its inclusion in the analysis indicates a broader interest in developing synthetic methodologies for diverse heterocyclic scaffolds [].

ethyl 1-(4-Alkyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-1H-pyrazole-4-carboxylate derivatives

Compound Description: These derivatives, synthesized from ethyl 1-(1,2-dihydro-2-oxoquinoxalin-3-yl)-1H-pyrazole-4-carboxylate, represent a series of structurally related compounds exploring modifications on the quinoxaline moiety [].

Relevance: This group of compounds highlights the continued exploration of heterocyclic compounds beyond the benzimidazole core present in {1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}methanol. The focus on quinoxaline modifications showcases a structure-activity relationship (SAR) exploration strategy within a specific chemical class [].

2-oxo-2-(1-oxo-1H-isochromen-3-yl)ethyl methacrylate

Compound Description: This compound has been investigated for its optoelectronic properties. Thin films of this compound were analyzed using UV/VIS spectrophotometry to determine its refractive index, dielectric constants, and optical band gap [].

Relevance: Although structurally dissimilar to {1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}methanol, this compound highlights the investigation of diverse chemical structures for their potential applications in materials science. This suggests a broader interest in exploring the physicochemical properties of various organic compounds [].

rac-Dichlorido[3-ethoxy-3-(1-ethyl-1H-benzimidazol-2-yl)-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole]copper(II)

Compound Description: This copper(II) complex features a bis(benzimidazole) unit with a chiral bridgehead C atom incorporated into a tetrahydropyrrole ring fused to one of the benzimidazoles [].

Relevance: This compound shares the benzimidazole core structure with {1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}methanol and emphasizes the potential of benzimidazole-containing ligands in coordinating with metal centers. The presence of a chiral center in this complex also suggests potential investigations into stereochemical aspects of related compounds [].

ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-(2-oxo-2H-chromen-6-yl)-2,5-dihydro-1H-pyrrole-3-carboxylate

Compound Description: This compound, with the molecular formula C23H19NO7, has been characterized using single-crystal X-ray diffraction [].

Relevance: While structurally dissimilar to {1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}methanol, this compound highlights the diversity of chemical structures investigated within the provided literature set. Its presence suggests an interest in exploring various structural motifs for potential biological activity [].

1-[2-(1H-Benzimidazol-2-yl)ethyl]-1H-1,2,3-benzotriazole

Compound Description: This compound features a benzimidazole ring and a benzotriazole ring linked by an ethylene spacer, exhibiting a gauche conformation. It forms infinite chains along the c axis through N—H⋯N hydrogen bonds [].

Relevance: This compound shares the benzimidazole unit with {1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}methanol and highlights the exploration of benzimidazole derivatives with different heterocyclic substituents. The presence of hydrogen bonding interactions in this compound suggests the importance of intermolecular forces in influencing its solid-state structure [].

2-methyl-1Hbenzimidazole

Compound Description: This benzimidazole derivative exhibited moderate antioxidant activity and prominent cytotoxic activity compared to vincristine sulfate [].

Relevance: 2-methyl-1Hbenzimidazole shares the core benzimidazole structure with {1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}methanol. Its potent cytotoxic activity further highlights the pharmacological potential of benzimidazole derivatives [].

1H-benzimidazol-2-yl-methanol

Compound Description: This benzimidazole derivative displayed mild antioxidant activity [].

Relevance: The 1H-benzimidazol-2-yl-methanol exhibits a structural resemblance to {1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}methanol, featuring the same benzimidazole core and a methanol substituent, albeit at a different position. This similarity underlines the impact of subtle structural modifications on biological activity [].

2-[1-(2-Hydroxy-3-methoxybenzyl)-1H-benzimidazol-2-yl]-6-methoxyphenol methanol 1.13-solvate

Compound Description: This compound features a central benzimidazole ring system linked to two substituted phenol rings, forming a structure stabilized by intermolecular hydrogen bonds [].

Relevance: Sharing the core benzimidazole unit with {1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}methanol, this compound showcases the versatility of benzimidazole as a scaffold for building diverse chemical structures [].

bis((S,S)-1,2-dimethoxy-1,2-bis(1-methyl-1H-benzimidazol- 2-yl)ethane)cobalt(II) diperchlorate methanol disolvate

Compound Description: This cobalt(II) complex features two chiral ligands, each containing two benzimidazole units linked by a 1,2-dimethoxyethane bridge. The complex crystallizes with perchlorate anions and methanol solvent molecules [].

Relevance: This compound incorporates the benzimidazole unit also present in {1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}methanol, highlighting the use of benzimidazole-containing ligands in coordination chemistry. The presence of chiral ligands and the specific arrangement of benzimidazole units within the complex further emphasize the structural diversity possible within this class of compounds [].

4-[2-[1-(2-Ethoxyethyl)-1H-benzimidazol-2-yl]-1-piperidinyl]ethyl]-α,α-dimethyl benzene Bruno acetate

Compound Description: This compound, with a complex structure involving a piperidine ring linked to a benzimidazole moiety, exists in a specific polymorphic form denoted as α [].

Relevance: This compound shares the benzimidazole unit with {1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}methanol, highlighting the exploration of benzimidazole derivatives in medicinal chemistry. The existence of a specific polymorph emphasizes the importance of solid-state properties in drug development [].

ethyl 2-{4-[(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate

Compound Description: This compound features a quinoxaline moiety linked to a triazole ring through a methylene bridge. It exhibits a U-shaped conformation stabilized by an intramolecular antiparallel carbonyl electrostatic interaction [].

Relevance: While lacking the benzimidazole core of {1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}methanol, this compound showcases the exploration of other heterocyclic systems, specifically quinoxalines and triazoles. The presence of specific intramolecular interactions highlights their role in influencing molecular conformation [].

(r)-1-ethyl-3-[6-fluoro-5-[2-(1-hydroxy-1-methyl-ethyl)pyrimidin-5-yl]-7-(tetrahydrofuran-2-yl)-1h-benzimidazol-2-yl]urea

Compound Description: This compound acts as a gyrase inhibitor and has been investigated for its solid-state properties, including different polymorphic forms and salt forms [].

Relevance: This compound shares the benzimidazole core with {1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}methanol and further highlights the relevance of benzimidazole derivatives in medicinal chemistry. The investigation of different solid forms emphasizes the importance of optimizing physicochemical properties for drug development [].

[Cu2(L)2(Cl)2]  · 2(C3H7NO)

Compound Description: This binuclear copper complex features two bridging ligands, where HL  = 1H-benzimidazol-2-yl-methanol, coordinating to the copper(II) centers. The complex crystallizes with DMF solvent molecules [].

Relevance: This complex directly utilizes 1H-benzimidazol-2-yl-methanol, a close structural analogue of {1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}methanol, as a bridging ligand, highlighting the ability of this scaffold to coordinate with metal ions and form multinuclear complexes [].

4,6-Dimethyl-1-((4-methylthiazol-2-yl)amino)-2-oxo-1,2-dihydropyridine-3-carbonitrile

Compound Description: This compound serves as a versatile starting material for synthesizing various heterocycles, including hydrazones, an oxime, 2-(1H-indol-3-yl)-nicotinonitrile derivatives, and 6-aminopyridine derivatives [].

Relevance: Although this compound itself doesn't share structural similarities with {1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}methanol, it showcases the exploration of different heterocyclic systems and synthetic methodologies relevant to the field. The diverse range of heterocycles derived from this compound suggests a broader interest in exploring structural diversity for potential biological applications [].

2-{2-[4-(lH-benzimidazol-2-yl)-3-chlorophenyl] ethyl} isoindol-l,3-dione

Compound Description: This compound serves as an intermediate in the synthesis of 2-(2-{3-chloro-4-[1-(arylamidol/ imidoalkyl)-l Hbenzimidazol-2-yl] phenyl} ethyl)-isoindol-l,3-diones, which were evaluated for their antiviral activity against Japanese Encephalitis Virus (JEV) [].

Relevance: This compound shares the 1H-benzimidazol-2-yl unit with {1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}methanol, emphasizing the importance of this structural motif in medicinal chemistry. Its use in developing antiviral agents suggests the potential of exploring similar scaffolds for diverse therapeutic applications [].

2-(2-{3-chloro-4-[1-(arylamidol/ imidoalkyl)-l Hbenzimidazol-2-yl] phenyl} ethyl)-isoindol-l,3-diones

Compound Description: This series of compounds, synthesized from 2-{2-[4-(lH-benzimidazol-2-yl)-3-chlorophenyl] ethyl} isoindol-l,3-dione, were evaluated for their antiviral activity against Japanese Encephalitis Virus (JEV) [].

Relevance: These compounds, sharing the core 1H-benzimidazol-2-yl moiety with {1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}methanol, highlight the exploration of benzimidazole derivatives as potential antiviral agents. The variations in the "arylamidol/imidoalkyl" substituent indicate a structure-activity relationship (SAR) study aimed at optimizing antiviral potency [].

5-[(1, 5-Dimethyl-3-oxo-2-Phenyl-2, 3-Dihydro-1H-Pyrazol-4-yl) Diazenyl]-1-Ethyl-6-Hydroxy-4-Methyl-2-oxo-1, 2-Dihydropyridine-3-Carbonitrile

Compound Description: This compound serves as a ligand (L) and, along with its transition metal complexes, has been investigated for its antimicrobial, antimycobacterial, and cytotoxic activities [].

Relevance: While this compound doesn't directly share the benzimidazole core of {1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}methanol, it showcases the exploration of other heterocyclic systems, particularly pyrazoles and pyridines, for potential biological activity. Its inclusion in the analysis indicates a broader interest in exploring the pharmacological potential of diverse heterocyclic scaffolds and their metal complexes [].

1,3-Bis[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1H-benzimidazol-2(3H)-one

Compound Description: This compound features a central benzimidazole ring system connected to two 2-oxo-1,3-oxazolidine rings through ethylene linkers. The molecule exhibits a planar central fused-ring system and nearly planar oxazolidine rings [].

Relevance: This compound shares the core benzimidazole structure with {1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}methanol, highlighting the use of benzimidazole as a central building block for more complex molecules. The presence of oxazolidine rings introduces additional heterocyclic motifs, expanding the structural diversity within this group of compounds [].

[Chloro[tris[(1-ethyl-1H-benzimidazol-2-yl)-methyl]amine]zinc(II)] Tetraphenylborate Acetone

Compound Description: This zinc(II) complex features a tripodal ligand with three benzimidazole arms coordinating to the metal center. The complex exhibits a distorted trigonal bipyramidal geometry and crystallizes with tetraphenylborate anions and acetone solvent molecules [].

Relevance: This complex incorporates a ligand containing multiple benzimidazole units, similar to the core structure of {1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}methanol, highlighting the use of benzimidazole-based ligands in coordination chemistry. The tripodal nature of the ligand and the resulting complex geometry emphasize the potential of such ligands in generating diverse coordination environments [].

Relevance: This compound shares the core benzimidazole structure with {1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}methanol and further emphasizes the exploration of benzimidazole derivatives with different substituents. The presence of isomerism in this compound highlights the importance of considering different structural possibilities when studying the properties and activities of related compounds [].

Ethyl 5-[(1H-benzoimidazol-2-yl)aminocarbonyl]-4-hydroxy-2-methyl-6-oxo-1-propyl-1,6-dihydropyridine-3-carboxylate–ethanol–methanol (4/2/1)

Compound Description: This compound features a pyridine-3-carboxylate unit linked to a benzimidazole moiety through a carbamide group. It forms layers in the crystal phase through hydrogen bonding interactions mediated by solvent molecules [].

Relevance: This compound shares the benzimidazole unit with {1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}methanol, highlighting the use of benzimidazole in conjunction with other heterocyclic systems like pyridines. The presence of hydrogen bonding interactions in the crystal structure emphasizes their role in influencing the solid-state properties of these compounds [].

2-Amino-4-(4-chloro-1-ethyl-2,2-dioxo-1H-benzo[c][1,2]thiazin-3-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Compound Description: This compound is a benzothiazine derivative that has been investigated for its potential non-steroidal anti-inflammatory activity. Its molecular and crystal structures have been determined, and a Hirshfeld surface analysis was performed [].

Relevance: Although this compound doesn't directly share the benzimidazole core of {1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}methanol, it exemplifies the exploration of other heterocyclic systems, specifically benzothiazines, for potential therapeutic applications. Its inclusion in the analysis indicates a broader interest in developing compounds with anti-inflammatory properties using diverse heterocyclic scaffolds [].

4-{3-[(2R)-2,3-dihydroxypropyl]-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl}-1-[(1S,3S,4R)-spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropan]-3-ylmethyl]piperidine

Compound Description: This compound acts as an orally active opioid receptor-like 1 (ORL1) receptor antagonist. It exhibits potent ORL1 antagonistic activity, excellent selectivity over other opioid receptors, and in vivo efficacy after oral dosing. Currently, it is undergoing clinical trials [].

Relevance: This compound shares the benzimidazole core with {1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}methanol and emphasizes the significant potential of benzimidazole-based molecules as therapeutic agents. Its advancement to clinical trials highlights the successful translation of research findings into potential drug candidates [].

rac-bis­[2,2′-bis(1-ethyl-1H-benzimidazol-2-yl)­bi­phenyl]copper(I) tri­fluoro­methane­sulfonate toluene solvate dihydrate

Compound Description: This sterically crowded copper(I) complex contains two bulky ligands, each featuring two benzimidazole units linked by a biphenyl bridge. The complex crystallizes with trifluoromethanesulfonate anions, toluene solvent molecules, and water molecules [].

Relevance: This compound incorporates a ligand with multiple benzimidazole units, similar to the core structure of {1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}methanol, highlighting the use of benzimidazole-based ligands in coordination chemistry. The steric bulk of the ligands and their specific arrangement around the copper(I) center emphasizes the influence of ligand design on the properties of metal complexes [].

Bis[1,3-bis(1-ethyl-1H-benzimidazol-2-yl)-2-oxapropane]cadmium(II) dipicrate dimethylformamide disolvate

Compound Description: This cadmium(II) complex features two tridentate ligands, each containing two benzimidazole units connected by a 2-oxapropane bridge. The complex crystallizes with picrate anions and DMF solvent molecules [].

Relevance: This compound incorporates ligands with multiple benzimidazole units, similar to the core structure of {1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}methanol, highlighting the use of benzimidazole-based ligands in coordination chemistry. The tridentate nature of the ligands and the resulting complex structure emphasize the potential of such ligands in generating diverse coordination environments [].

Bis[2,6-bis(1-methyl-1H-benzimidazol-2-yl-κN 3)pyridine-κN]zinc dipicrate methanol disolvate

Compound Description: This zinc(II) complex features two tridentate ligands, each containing two benzimidazole units linked to a central pyridine ring. The complex crystallizes with picrate anions and methanol solvent molecules [].

Relevance: This compound, similar to compound 33, showcases the use of benzimidazole-containing ligands in coordination chemistry. The presence of a central pyridine ring in the ligand, compared to the 2-oxapropane bridge in compound 33, highlights the exploration of different linking groups for connecting benzimidazole units and fine-tuning the properties of the resulting metal complexes [].

Diazidobis[(1-methyl-1H-benzimidazol-2-yl)methanol-κ2 N 3,O]manganese(II)

Compound Description: This manganese(II) complex features two bidentate ligands, each containing a benzimidazole unit linked to a methanol group. The complex also contains two azide ligands coordinating to the manganese(II) center [].

Relevance: This compound showcases the use of a benzimidazole-containing ligand, similar to the core structure of {1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}methanol, in coordination chemistry. The presence of azide ligands as co-ligands highlights the potential of combining benzimidazole-based ligands with other ancillary ligands to fine-tune the properties and reactivity of metal complexes [].

(2E)-3-{2-butyl-1-[2-(diethylamino)ethyl]-1H-benzimidazol-5-yl}-N-hydroxyacrylamide

Compound Description: This compound, also known as SB939, is an orally active histone deacetylase (HDAC) inhibitor with a superior preclinical profile. It exhibits potent pan-HDAC inhibitory activity, excellent drug-like properties, high efficacy in in vivo tumor models, and favorable ADME, safety, and pharmaceutical properties [].

Relevance: SB939 shares the benzimidazole core with {1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}methanol, further highlighting the therapeutic potential of benzimidazole-containing compounds. Its potent HDAC inhibitory activity and promising preclinical profile make it a valuable lead compound for developing novel cancer therapeutics [].

N-tert-Butyl-2-{2-[2-(4-chlorophenyl)-4-hydroxy-1-(5-methylisoxazol-3-yl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]-N-(4-methoxyphenyl)acetamido}-2-(4-methoxyphenyl)acetamide methanol monosolvate

Compound Description: This compound, with potential biological activity, exists as a methanol solvate in its crystalline form. Its molecular and crystal structures have been elucidated [].

Relevance: While structurally dissimilar to {1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}methanol, this compound exemplifies the diversity of chemical structures investigated within the provided literature set. Its inclusion suggests an interest in exploring various structural motifs and their potential biological activity [].

(R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205)

Compound Description: This compound, identified as CPI-1205, is a potent and selective inhibitor of histone methyltransferase EZH2. It exhibits robust antitumor effects in a Karpas-422 xenograft model and is currently in Phase I clinical trials for B-cell lymphoma [].

Relevance: While structurally dissimilar to {1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}methanol, this compound exemplifies the exploration of different heterocyclic systems and their potential therapeutic applications. Its potent EZH2 inhibitory activity and promising antitumor effects highlight the potential of developing novel cancer therapies targeting epigenetic regulators [].

(R)-N-(Benzimidazol-2-yl)-1,2,3,4-tetrahydro-1-naphtylamine (NS8593)

Compound Description: NS8593 acts as a selective inhibitor of small conductance Ca2+-activated K+ (SK) channels. It functions as an inhibitory gating modulator, decreasing the Ca2+ sensitivity of SK channels and reducing the afterhyperpolarizing current in hippocampal CA1 neurons [].

Relevance: This compound shares the benzimidazol-2-yl moiety with {1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}methanol, emphasizing the importance of this structural motif in medicinal chemistry. Its selective inhibition of SK channels highlights the potential of benzimidazole-containing compounds as pharmacological tools for studying ion channel function and developing novel therapeutics targeting neuronal excitability [].

N-(2-Hydroxyphenyl)-1-[3-(2-oxo-2,3-dihydro-1H- benzimidazol-1-yl)propyl]piperidine-4-Carboxamide (D2AAK4)

Compound Description: This compound, identified as D2AAK4, acts as a multi-target ligand interacting with aminergic G protein-coupled receptors (GPCRs). It exhibits an atypical antipsychotic profile and low affinity to off-targets. It improves memory consolidation in the passive avoidance test and possesses anxiogenic properties in the elevated plus maze test [].

Relevance: D2AAK4 shares the core 2-oxo-2,3-dihydro-1H- benzimidazol-1-yl unit with {1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}methanol, emphasizing the importance of this structural motif in medicinal chemistry. Its multi-target activity towards aminergic GPCRs and potential antipsychotic effects highlight the potential of exploring similar scaffolds for treating psychiatric disorders [].

1,4-Bis(1H-benzimidazol-2-yl)benzene methanol monosolvate

Compound Description: This compound consists of two benzimidazole units linked to a central benzene ring. It forms a two-dimensional network in the crystal structure through hydrogen bonding interactions with methanol solvent molecules [].

Relevance: This compound shares the benzimidazole unit with {1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}methanol, highlighting the exploration of compounds with multiple benzimidazole moieties. The formation of hydrogen-bonded networks in the crystal structure emphasizes the importance of intermolecular interactions in influencing the solid-state properties of these compounds [].

2-(biphenyl-4-yl)imidazo[1,2-a]benzimidazoles

Compound Description: This class of compounds, featuring a biphenyl group linked to an imidazobenzimidazole core, was synthesized and evaluated for their antioxidant activity. Some derivatives exhibited promising antioxidant effects comparable to dibunol [].

Relevance: While lacking the exact core structure of {1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}methanol, these compounds highlight the exploration of benzimidazole-related heterocycles, specifically imidazobenzimidazoles, for their potential biological activities. Their promising antioxidant properties suggest the possibility of exploring similar scaffolds for therapeutic applications [].

Properties

Product Name

2-[2-(HYDROXYMETHYL)-1H-1,3-BENZODIAZOL-1-YL]-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE

IUPAC Name

2-[2-(hydroxymethyl)benzimidazol-1-yl]-1-pyrrolidin-1-ylethanone

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

InChI

InChI=1S/C14H17N3O2/c18-10-13-15-11-5-1-2-6-12(11)17(13)9-14(19)16-7-3-4-8-16/h1-2,5-6,18H,3-4,7-10H2

InChI Key

DZISWZZZIJNDTO-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=O)CN2C3=CC=CC=C3N=C2CO

Canonical SMILES

C1CCN(C1)C(=O)CN2C3=CC=CC=C3N=C2CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.